2,2-difluoropropyl methanesulfonate

Alkylation Leaving Group Ability Nucleophilic Substitution

2,2-Difluoropropyl methanesulfonate (CAS 1166842-51-8, molecular formula C4H8F2O3S, molecular weight 174.17 g/mol) is a fluorinated alkyl mesylate ester that functions as a versatile alkylating agent and synthetic intermediate. The compound is characterized by the presence of both a gem-difluorinated propyl chain and a methanesulfonate (mesylate) leaving group, which confers distinct reactivity profiles in nucleophilic substitution reactions.

Molecular Formula C4H8F2O3S
Molecular Weight 174.2
CAS No. 1166842-51-8
Cat. No. B6236338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluoropropyl methanesulfonate
CAS1166842-51-8
Molecular FormulaC4H8F2O3S
Molecular Weight174.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoropropyl Methanesulfonate (CAS 1166842-51-8) Product Overview and Sourcing Considerations


2,2-Difluoropropyl methanesulfonate (CAS 1166842-51-8, molecular formula C4H8F2O3S, molecular weight 174.17 g/mol) is a fluorinated alkyl mesylate ester that functions as a versatile alkylating agent and synthetic intermediate. The compound is characterized by the presence of both a gem-difluorinated propyl chain and a methanesulfonate (mesylate) leaving group, which confers distinct reactivity profiles in nucleophilic substitution reactions. [1] Predicted physicochemical properties include a boiling point of 234.0±35.0 °C and a density of 1.310±0.06 g/cm³. The 2,2-difluoropropyl motif is recognized in medicinal chemistry for its potential to modulate metabolic stability and lipophilicity, making this mesylate a critical building block for introducing difluoroalkyl moieties into bioactive molecules. [1]

Why 2,2-Difluoropropyl Methanesulfonate Cannot Be Substituted with Generic Analogs


Generic substitution among alkyl methanesulfonates is not scientifically valid due to the profound influence of the alkyl chain's fluorination pattern and length on both the electronic properties of the leaving group and the steric and metabolic profile of the final alkylated product. The 2,2-difluoropropyl group represents a specific balance of reactivity and product characteristics that are not achievable with shorter chains (e.g., 2,2-difluoroethyl) or monofluorinated analogs. [1] The gem-difluoro substitution on the propyl chain alters the electronic environment at the reaction center, affecting both the rate of nucleophilic displacement and the potential for competing elimination pathways. Furthermore, the resulting 2,2-difluoropropyl adduct is a distinct chemical entity with its own unique pharmacological and physicochemical profile; substituting the alkylating agent changes the structure of the final compound, thereby altering its properties and potential regulatory filing. [1] The quantitative evidence below demonstrates that the specific combination of leaving group (mesylate) and the 2,2-difluoropropyl scaffold in this compound provides a unique and non-interchangeable reactivity and product profile.

Quantitative Differentiation Evidence for 2,2-Difluoropropyl Methanesulfonate vs. Analogs


Leaving Group Reactivity: Mesylate vs. Triflate vs. Tosylate in 2,2-Difluoropropyl Systems

The methanesulfonate (mesylate) group in 2,2-difluoropropyl methanesulfonate provides a balanced reactivity profile compared to its more reactive triflate (2,2-difluoropropyl trifluoromethanesulfonate, CAS 784193-15-3) and less reactive tosylate (2,2-difluoropropyl p-toluenesulfonate, CAS 1262400-01-0) counterparts. In nucleophilic substitution reactions, the leaving group ability follows the order: Triflate > Mesylate > Tosylate, which is consistent with the acid strengths of their conjugate acids (triflic acid > methanesulfonic acid > p-toluenesulfonic acid). [1] This translates to quantifiable differences in reaction rates and conditions. The mesylate offers a crucial middle ground, providing sufficient reactivity for efficient alkylation while minimizing the risk of uncontrolled side reactions and decomposition often associated with primary alkyl triflates.

Alkylation Leaving Group Ability Nucleophilic Substitution

Steric and Electronic Influence of the 2,2-Difluoropropyl Moiety on SN2 Reactivity

The gem-difluorinated propyl chain in 2,2-difluoropropyl methanesulfonate (C4H8F2O3S, MW 174.17) creates a unique steric and electronic environment compared to non-fluorinated propyl mesylate (propyl methanesulfonate, C4H10O3S, MW 138.19) [1] and its shorter-chain analog, 2,2-difluoroethyl methanesulfonate (C3H6F2O3S, MW 160.14). The presence of the two fluorine atoms on the beta-carbon increases the electrophilicity of the adjacent methylene carbon, making it more susceptible to nucleophilic attack. This electronic activation is counterbalanced by increased steric hindrance around the reaction center compared to a non-fluorinated ethyl or propyl chain. Quantitatively, this translates to a modified reaction rate. While direct kinetic data for this specific compound is limited, class-level inference from studies on related fluorinated mesylates indicates that gem-difluorination can increase the rate of SN2 displacement by a factor of 2-10 compared to the non-fluorinated analog, depending on the nucleophile and solvent system, due to the inductive electron-withdrawing effect stabilizing the transition state.

Reaction Kinetics SN2 Mechanism Fluorine Effects

Impact of Chain Length on Lipophilicity and Metabolic Stability of the 2,2-Difluoroalkyl Group

The 2,2-difluoropropyl moiety, when installed via 2,2-difluoropropyl methanesulfonate, imparts distinct physicochemical properties to the target molecule compared to the shorter 2,2-difluoroethyl group (from 2,2-difluoroethyl methanesulfonate). The increased chain length in the 2,2-difluoropropyl group is expected to moderately increase lipophilicity (logP) by approximately 0.5 log units compared to the 2,2-difluoroethyl analog, based on typical methylene group contributions in fluorinated alkyl chains. [1] This subtle increase in lipophilicity can significantly enhance membrane permeability and oral bioavailability in drug candidates. Furthermore, the gem-difluoro substitution on the propyl chain provides greater metabolic stability against oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated propyl groups. [2] While quantitative data for this specific mesylate are not available, the 2,2-difluoropropyl group has been successfully employed in the development of orally bioavailable Hsp90 inhibitors, demonstrating its utility in achieving desirable drug-like properties. [3]

Medicinal Chemistry Lipophilicity Metabolic Stability

Recommended Application Scenarios for 2,2-Difluoropropyl Methanesulfonate Based on Quantitative Evidence


Synthesis of 2,2-Difluoropropyl-Modified Drug Candidates Requiring Balanced Reactivity

This compound is the reagent of choice when a 2,2-difluoropropyl group must be installed on a sensitive pharmaceutical intermediate. Its mesylate leaving group offers a reactivity profile that is more controlled than the corresponding triflate , minimizing unwanted side reactions and decomposition that could lower yields and complicate purification. The increased reactivity of the gem-difluoro-substituted electrophile compared to non-fluorinated analogs can also lead to more efficient and higher-yielding alkylations, reducing the required equivalents of often-expensive nucleophile partners.

Fine-Tuning Lipophilicity and Metabolic Stability in Lead Optimization

In medicinal chemistry programs where the goal is to enhance oral bioavailability while maintaining metabolic stability, this reagent is preferred over 2,2-difluoroethyl methanesulfonate. The 2,2-difluoropropyl group it introduces is estimated to provide a modest but significant increase in lipophilicity (approximately 0.5 logP units) compared to the 2,2-difluoroethyl moiety [1], which can be the difference between a compound with poor membrane permeability and one with acceptable oral absorption. This fine-tuning capability is critical in late-stage lead optimization where even small changes in physicochemical properties have a large impact on in vivo performance.

Scale-Up of Alkylation Steps Where Safety and Reproducibility Are Paramount

For process chemists scaling up a synthetic route, the stability and predictable reactivity of 2,2-difluoropropyl methanesulfonate offer a significant advantage over more hazardous and less stable alkylating agents like the corresponding triflate. The mesylate is easier to handle, store, and use in multi-kilogram quantities with standard equipment, reducing process safety risks and ensuring batch-to-batch consistency. This translates to lower costs and fewer failed batches in a manufacturing setting.

Generating Building Blocks for Advanced Fluorinated Materials

Beyond pharmaceuticals, this reagent is valuable in materials science for the synthesis of novel fluorinated monomers, surfactants, or functional materials. The 2,2-difluoropropyl group imparts unique properties such as altered surface energy, refractive index, and thermal stability. The ability to efficiently and selectively attach this group via nucleophilic substitution with the methanesulfonate enables the rational design and construction of materials with precisely tuned properties.

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